![molecular formula C6H5BClFO2 B066958 4-Chloro-2-fluorophenylboronic acid CAS No. 160591-91-3](/img/structure/B66958.png)
4-Chloro-2-fluorophenylboronic acid
Overview
Description
4-Chloro-2-fluorophenylboronic acid is an organoboron compound with the molecular formula C6H5BClFO2. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules . This compound is characterized by the presence of both chloro and fluoro substituents on the phenyl ring, which can influence its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-2-fluorophenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 1-bromo-4-chloro-2-fluorobenzene with trimethyl borate in the presence of a base, followed by hydrolysis . The reaction conditions typically include:
Reagents: 1-bromo-4-chloro-2-fluorobenzene, trimethyl borate, base (e.g., sodium hydroxide)
Solvent: Tetrahydrofuran (THF) or similar organic solvent
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to overnight
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-fluorophenylboronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions . These reactions involve the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions:
Catalyst: Palladium(0) or palladium(II) complexes (e.g., tetrakis(triphenylphosphine)palladium(0))
Base: Potassium carbonate, sodium carbonate, or cesium carbonate
Solvent: Aqueous or organic solvents such as ethanol, toluene, or dimethylformamide (DMF)
Temperature: Typically between 50°C to 100°C
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Suzuki-Miyaura Coupling Reaction
One of the primary applications of 4-chloro-2-fluorophenylboronic acid is as a substrate in the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of an organohalide with a boronic acid under palladium(0) catalysis to form biaryl compounds. The advantages of this method include:
- Mild Reaction Conditions : The reaction can proceed under relatively mild conditions, making it suitable for sensitive functional groups.
- Versatility : A wide range of substrates can be utilized, allowing for the synthesis of complex molecules.
- Low Toxicity : Boronic acids are generally considered non-toxic and easy to handle, which is crucial for pharmaceutical applications .
Pharmaceutical Intermediates
This compound serves as an important intermediate in the synthesis of various pharmaceuticals. For instance, it can be used to produce:
- 6-(Poly-substituted aryl)-4-aminopicolinate Compounds : These compounds have potential applications as herbicides.
- 2-(Poly-substituted aryl)-6-amino-4-pyrimidinecarboxylic Acid Compounds : These are also useful in agricultural chemistry .
The synthesis typically involves reacting this compound with other reagents to create more complex structures that exhibit biological activity.
Material Science
In material science, boronic acids like this compound are utilized for creating organic frameworks and polymers through various coupling reactions. Their ability to form stable bonds with carbon makes them suitable for developing materials with specific properties, such as conductivity or mechanical strength.
Case Study 1: Synthesis of Biaryl Compounds
A study demonstrated the successful application of this compound in synthesizing biaryl compounds via the Suzuki-Miyaura reaction. The resulting compounds showed promising biological activity against certain cancer cell lines, indicating the potential for drug development .
Case Study 2: Herbicide Development
Research involving the synthesis of herbicides from derivatives of this compound highlighted its effectiveness as an intermediate. The synthesized compounds exhibited significant herbicidal activity in agricultural trials, showcasing the compound's utility beyond pharmaceuticals .
Mechanism of Action
The mechanism of action of 4-chloro-2-fluorophenylboronic acid in Suzuki-Miyaura cross-coupling reactions involves several key steps :
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium(II) complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-palladium bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the coupled product and regenerating the palladium(0) catalyst.
Comparison with Similar Compounds
4-Chloro-2-fluorophenylboronic acid can be compared with other similar compounds such as:
3-Chloro-4-fluorophenylboronic acid: Similar structure but with different positions of the chloro and fluoro substituents.
4-Bromo-2-fluorophenylboronic acid: Contains a bromo substituent instead of chloro, which can affect its reactivity and applications.
4-Chloro-2-methylphenylboronic acid: Contains a methyl group instead of fluoro, leading to different chemical properties and uses.
Each of these compounds has unique properties and reactivity profiles, making them suitable for different applications in organic synthesis and material science.
Biological Activity
4-Chloro-2-fluorophenylboronic acid (CAS Number: 160591-91-3) is a boronic acid derivative with significant biological activity. This compound has been studied for its potential applications in medicinal chemistry, particularly as a building block in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
- Molecular Formula : CHBClFO
- Molecular Weight : 174.37 g/mol
- IUPAC Name : (4-chloro-2-fluorophenyl)boronic acid
- PubChem CID : 4193595
Synthesis
The synthesis of this compound typically involves the reaction of 1-bromo-4-chloro-2-fluorobenzene with n-butyllithium followed by the addition of trimethyl borate. The reaction is conducted under controlled conditions to optimize yield and purity .
Anticancer Properties
Research has indicated that this compound exhibits anticancer activity. It has been utilized in the development of compounds that inhibit g-secretase, an enzyme involved in the pathogenesis of Alzheimer's disease and certain cancers . The presence of fluorine and chlorine substituents enhances the compound's ability to interact with biological targets, potentially increasing its efficacy as an anticancer agent.
Antibacterial and Antifungal Effects
Studies have shown that phenylboronic acids, including this compound, possess antibacterial and antifungal properties. These compounds can disrupt bacterial cell wall synthesis and have been explored as potential treatments for infections caused by resistant strains of bacteria .
The biological activity of boronic acids is often attributed to their ability to form reversible covalent bonds with diols in biological systems. This property allows them to inhibit enzymes such as proteases and glycosidases, which are critical for various cellular processes. The specific interactions between this compound and target enzymes are still under investigation, but the presence of electron-withdrawing groups like chlorine and fluorine may enhance binding affinity and specificity .
Case Studies
- Inhibition of g-secretase : In a study investigating the inhibition of g-secretase, derivatives of phenylboronic acids were synthesized, including this compound. These compounds showed promising results in reducing amyloid-beta peptide levels, suggesting potential applications in Alzheimer's treatment .
- Antibacterial Activity : A comparative study on various phenylboronic acids demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus. The study highlighted its potential as a lead compound for developing new antibacterial agents .
Research Findings
Study Focus | Findings |
---|---|
Anticancer Activity | Inhibits g-secretase; reduces amyloid-beta levels in vitro |
Antibacterial Properties | Effective against resistant strains like Staphylococcus aureus |
Mechanism | Forms reversible covalent bonds with target enzymes |
Properties
IUPAC Name |
(4-chloro-2-fluorophenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BClFO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNDRTRLXPEWKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Cl)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400646 | |
Record name | 4-Chloro-2-fluorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40400646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160591-91-3 | |
Record name | 4-Chloro-2-fluorophenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40400646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-chloro-2-fluorophenyl)boranediol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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